molecular formula C13H14N6O2 B2397529 N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide CAS No. 1421583-94-9

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide

Cat. No.: B2397529
CAS No.: 1421583-94-9
M. Wt: 286.295
InChI Key: CRUYVCBYESMIBF-UHFFFAOYSA-N
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Description

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyrazine ring, a morpholinopyrimidine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with morpholinopyrimidine derivatives. One common method includes the use of coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the carboxamide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated pyrazine derivatives, which can be further utilized in various chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide stands out due to its unique combination of a morpholinopyrimidine moiety and a pyrazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in inflammation and its potential as an anti-tubercular agent make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-13(10-8-14-1-2-15-10)18-11-7-12(17-9-16-11)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYVCBYESMIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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